1-Ethyl-2,2,6,6-tetramethylpiperidine

Catalog No.
S3353558
CAS No.
32163-58-9
M.F
C11H23N
M. Wt
169.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-2,2,6,6-tetramethylpiperidine

CAS Number

32163-58-9

Product Name

1-Ethyl-2,2,6,6-tetramethylpiperidine

IUPAC Name

1-ethyl-2,2,6,6-tetramethylpiperidine

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

InChI

InChI=1S/C11H23N/c1-6-12-10(2,3)8-7-9-11(12,4)5/h6-9H2,1-5H3

InChI Key

DIRYDVOOUHTURX-UHFFFAOYSA-N

SMILES

CCN1C(CCCC1(C)C)(C)C

Canonical SMILES

CCN1C(CCCC1(C)C)(C)C

1-Ethyl-2,2,6,6-tetramethylpiperidine is an organic compound with the molecular formula C11H23NC_{11}H_{23}N and a molecular weight of approximately 169.31 g/mol. It belongs to the class of piperidines, characterized by its hindered amine structure, which imparts unique chemical properties. This compound features a piperidine ring with four methyl groups and one ethyl group attached, making it a bulky amine that can influence its reactivity and interactions in various chemical contexts .

Due to its amine functional group. Some notable reactions include:

  • N-Alkylation: The compound can undergo N-alkylation reactions where the nitrogen atom can be alkylated further to form quaternary ammonium salts.
  • Protonation: In acidic conditions, the nitrogen atom can be protonated, increasing its solubility in polar solvents and enhancing its reactivity.
  • Oxidation Reactions: The hindered amine structure allows for selective oxidation reactions, which can lead to the formation of N-oxides or other derivatives under specific conditions.

These reactions are significant for synthesizing more complex molecules or for modifying the compound's properties for various applications .

The synthesis of 1-Ethyl-2,2,6,6-tetramethylpiperidine typically involves multi-step organic reactions. Common methods include:

  • Alkylation of Piperidine: Starting from piperidine, alkylation with ethyl halides followed by methylation using suitable reagents can yield the desired compound.
  • Reduction Reactions: Reduction of corresponding ketones or imines can also lead to the formation of this piperidine derivative.
  • Using Catalysts: Catalytic methods involving transition metals may enhance yields and selectivity during synthesis.

These methods highlight the versatility of synthetic approaches available for producing this compound .

1-Ethyl-2,2,6,6-tetramethylpiperidine finds applications in various fields:

  • Organic Synthesis: It serves as a building block in synthesizing more complex organic molecules.
  • Pharmaceuticals: Potential use as an intermediate in drug development due to its unique structural properties.
  • Catalysis: The compound may act as a ligand in catalytic processes or as a catalyst itself in certain reactions.

Its unique structure allows it to function effectively in these diverse applications .

Interaction studies involving 1-Ethyl-2,2,6,6-tetramethylpiperidine focus on its behavior in biological systems and chemical environments. Key areas of interest include:

  • Binding Affinity Studies: Investigating how this compound interacts with various receptors or enzymes could reveal its potential therapeutic uses.
  • Solubility and Stability Tests: Understanding how environmental factors affect its stability and solubility is crucial for application development.

Research into these interactions will provide insights into optimizing the use of this compound in practical applications .

Several compounds share structural similarities with 1-Ethyl-2,2,6,6-tetramethylpiperidine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-Methyl-2,2,6,6-tetramethylpiperidineContains one methyl group instead of ethylLess steric hindrance compared to 1-Ethyl variant
1-Pentyl-2,2,6,6-tetramethylpiperidineLonger pentyl chain instead of ethylIncreased hydrophobicity
1-Isopropyl-2,2,6,6-tetramethylpiperidineIsopropyl group adds branchingAltered reactivity due to steric effects

These compounds highlight the uniqueness of 1-Ethyl-2,2,6,6-tetramethylpiperidine through variations in alkyl chain length and branching patterns. Each structural modification influences their physical properties and potential applications differently .

XLogP3

2.7

Other CAS

32163-58-9

Wikipedia

Piperidine, 1-ethyl-2,2,6,6-tetramethyl-

Dates

Modify: 2024-02-18

Explore Compound Types